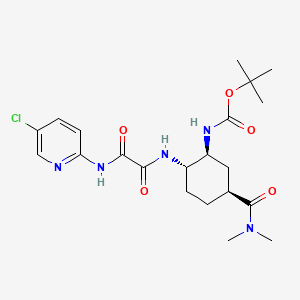
(1S,2S 5S)-tert-Butyl Edoxaban
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,5S)-tert-Butyl Edoxaban is a stereoisomer of Edoxaban, a well-known anticoagulant used to prevent and treat blood clots. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity. Edoxaban itself is a direct factor Xa inhibitor, which means it works by blocking the activity of factor Xa, an enzyme involved in blood clotting.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5S)-tert-Butyl Edoxaban involves several steps, including the formation of the core structure and the introduction of the tert-butyl group. The process typically starts with the preparation of the core structure through a series of condensation and cyclization reactions. The tert-butyl group is then introduced using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of (1S,2S,5S)-tert-Butyl Edoxaban follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S,5S)-tert-Butyl Edoxaban undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
(1S,2S,5S)-tert-Butyl Edoxaban has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new anticoagulants.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in conditions requiring anticoagulation.
Industry: Utilized in the pharmaceutical industry for the development and testing of new drugs.
Wirkmechanismus
The mechanism of action of (1S,2S,5S)-tert-Butyl Edoxaban involves the inhibition of factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the blood clotting cascade. By inhibiting factor Xa, the compound effectively reduces the formation of blood clots. The molecular targets include the active site of factor Xa, where the compound binds and prevents its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rivaroxaban: Another direct factor Xa inhibitor with a different chemical structure.
Apixaban: Similar mechanism of action but with distinct pharmacokinetic properties.
Dabigatran: A direct thrombin inhibitor, differing in its target within the coagulation cascade.
Uniqueness
(1S,2S,5S)-tert-Butyl Edoxaban is unique due to its specific stereochemistry, which influences its binding affinity and selectivity for factor Xa. This stereoisomer may exhibit different pharmacokinetic and pharmacodynamic properties compared to other isomers and similar compounds, making it a valuable subject of study in the development of new anticoagulants.
Eigenschaften
Molekularformel |
C21H30ClN5O5 |
|---|---|
Molekulargewicht |
467.9 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14-,15-/m0/s1 |
InChI-Schlüssel |
YJDLJNAWLBVIRF-QEJZJMRPSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CC[C@@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




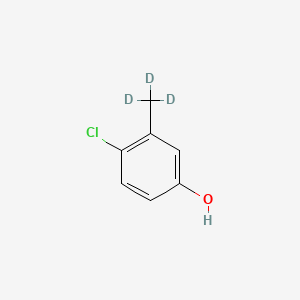
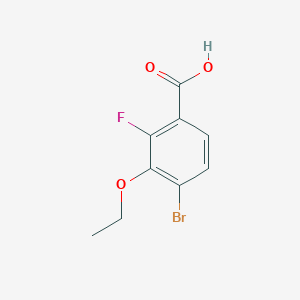
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13430168.png)
![4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13430169.png)
![sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B13430170.png)
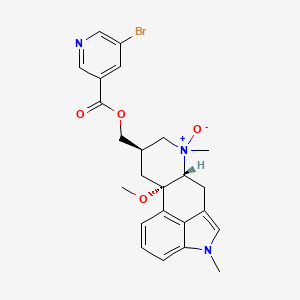

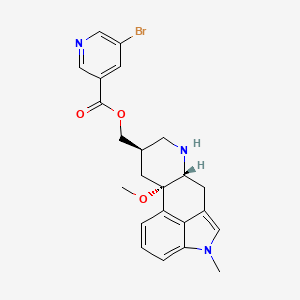
![[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13430205.png)
![(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13430206.png)
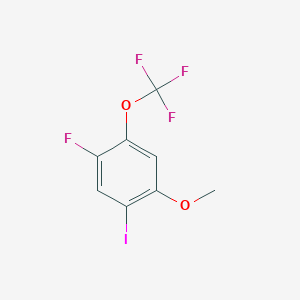
![4-[(1R)-1-hydroxy-2-[4-(4-phenylmethoxyphenyl)butylamino]ethyl]benzene-1,2-diol](/img/structure/B13430216.png)
